4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
Description
4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a pyrrole-based carboxamide derivative featuring a trifluoromethyl-substituted benzyl group at the nitrogen position and a propionyl substituent at the 4-position of the pyrrole ring. Its molecular structure combines a pyrrole core with a carboxamide linkage, a trifluoromethylbenzyl moiety, and a ketone-functionalized side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propionyl group may influence electronic properties and solubility.
Properties
IUPAC Name |
4-propanoyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-2-14(22)11-7-13(20-9-11)15(23)21-8-10-4-3-5-12(6-10)16(17,18)19/h3-7,9,20H,2,8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWGSWIUTGBGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666703 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacokinetic profiles based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14F3N3O2
- Molecular Weight : 323.29 g/mol
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer activity. For instance, a series of pyrrole derivatives were synthesized and evaluated for their efficacy against various cancer cell lines. The findings suggest that modifications in the pyrrole structure can enhance anticancer effects, particularly against breast and melanoma cancers.
- Case Study : A study synthesized a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives and tested them on the NCI-60 panel. Among these, specific derivatives showed significant growth inhibition in MDA-MB-435 (melanoma) and MDA-MB-468 (breast cancer) cell lines, with growth inhibition rates reaching up to 62.46% and 40.24%, respectively .
The mechanism by which this compound exerts its biological effects is likely multifactorial:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain pyrrole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
- Modulation of Enzyme Activity : The compound may act as a modulator of fatty acid amide hydrolase (FAAH), which is implicated in various physiological processes including pain and anxiety management .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential.
| Property | Findings |
|---|---|
| Absorption | Predicted good oral bioavailability |
| Distribution | Likely to distribute widely due to lipophilicity |
| Metabolism | Potential for hepatic metabolism; further studies needed |
| Excretion | Primarily renal excretion expected |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related pyrrole carboxamides, such as N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide (DM-20) . Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position and Electronic Effects: The 3-(trifluoromethyl)benzyl group in the target compound vs. the 4-(trifluoromethyl)benzyl in DM-20 alters steric and electronic interactions. The 4-propionyl group introduces a ketone, which could increase polarity and hydrogen-bonding capacity compared to DM-20’s 2,4-dimethyl substituents. This may improve aqueous solubility but reduce membrane permeability.
In contrast, the target compound lacks these groups, implying a different mechanism or target profile.
Synthetic Complexity: DM-20’s multi-component structure (e.g., dihydropyridinone linkage) likely requires more complex synthetic steps compared to the target compound’s simpler pyrrole-carboxamide scaffold.
Metabolic Stability :
- Both compounds benefit from trifluoromethyl groups, which resist oxidative metabolism. However, DM-20’s methyl and methoxy groups may introduce additional metabolic liabilities (e.g., demethylation pathways).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
